molecular formula C23H18F3N3O2 B2382964 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 303984-93-2

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

Cat. No.: B2382964
CAS No.: 303984-93-2
M. Wt: 425.411
InChI Key: ZIOBLCYCCFOOAP-SGWCAAJKSA-N
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Description

This compound (CAS 303984-93-2) is an indole-2,3-dione derivative substituted at the 1-position with a 3-(trifluoromethyl)benzyl group and at the 3-position with an N-(4-methoxyphenyl)hydrazone moiety. Its structure combines a trifluoromethyl group (enhancing lipophilicity and metabolic stability) with a 4-methoxyphenyl hydrazone, which may influence electronic properties and biological interactions .

Properties

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O2/c1-31-18-11-9-17(10-12-18)27-28-21-19-7-2-3-8-20(19)29(22(21)30)14-15-5-4-6-16(13-15)23(24,25)26/h2-13,30H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRRLNOFZUOXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121107
Record name 1H-Indole-2,3-dione, 1-[[3-(trifluoromethyl)phenyl]methyl]-, 3-[(4-methoxyphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303984-93-2
Record name 1H-Indole-2,3-dione, 1-[[3-(trifluoromethyl)phenyl]methyl]-, 3-[(4-methoxyphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization of Benzylation Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Base K₂CO₃ Cs₂CO₃ K₂CO₃
Solvent DMF MeCN MeCN
Temperature (°C) 60 80 80
Yield (%) 72 89 89

Prolonged heating (>12 hours) risks decomposition, necessitating reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). Post-reaction workup involves filtration, solvent evaporation, and recrystallization from ethanol to achieve >95% purity.

Hydrazone Formation with 4-Methoxyphenylhydrazine

Condensation of the ketone group at C3 with 4-methoxyphenylhydrazine forms the hydrazone linkage. Acid catalysis (e.g., acetic acid) in ethanol under reflux drives the equilibrium toward product formation:

$$
\text{1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione} + \text{4-Methoxyphenylhydrazine} \xrightarrow{\text{AcOH, EtOH, 78°C}} \text{Target Compound}
$$

Table 2: Hydrazone Reaction Kinetics

Time (hours) Conversion (%) Byproduct Formation (%)
4 62 8
6 88 12
8 94 15

Reaction termination at 6 hours balances yield (88%) and byproduct suppression. The crude product is washed with cold ethanol to remove unreacted hydrazine, followed by silica gel chromatography (eluent: dichloromethane/methanol 95:5) for final purification.

Industrial-Scale Production and Purification

Batch processes face scalability challenges due to exothermic benzylation and hydrazone condensation. Continuous flow reactors mitigate these issues by enhancing heat transfer and mixing efficiency:

  • Microreactor Design :
    • Residence Time : 8 minutes (benzylation), 12 minutes (hydrazone formation)
    • Throughput : 1.2 kg/hr
    • Yield Improvement : 14% over batch methods

Final purification employs simulated moving bed (SMB) chromatography, achieving 99.5% purity with <0.1% residual solvents.

Analytical Characterization

Structural validation integrates spectroscopic and chromatographic data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 7.8 Hz, 1H, indole-H4), 7.89 (s, 1H, benzyl-H2), 7.62–7.58 (m, 3H, benzyl-H4/H5/H6), 6.98 (d, J = 8.6 Hz, 2H, methoxyphenyl-H2/H6).
  • HPLC : Retention time = 6.7 min (C18 column, 70:30 acetonitrile/water).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • N-Alkylation Isomers : Minimized via excess 3-(trifluoromethyl)benzyl bromide (1.5 equiv).
    • Hydrazone Tautomerism : Controlled by maintaining pH <3 during condensation.
  • Solvent Selection :

    • Ethanol preferred over methanol due to reduced esterification side reactions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of indole-2,3-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione have shown promising results in inhibiting cell proliferation in human tumor cells, with mean GI50 values indicating effective growth inhibition .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. Studies suggest that modifications in the indole structure can lead to enhanced antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .
  • Antimalarial Potential : The trifluoromethyl group is associated with improved pharmacokinetic properties. In vitro studies have demonstrated that certain derivatives can inhibit malaria parasites effectively, suggesting that this compound could be explored as a lead for antimalarial drug development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cells
AntimicrobialEffective against bacterial and fungal strains
AntimalarialInhibitory effects on malaria parasites

Computational Studies

Computational methods such as molecular docking and DFT (Density Functional Theory) calculations have been employed to predict the binding affinities and interactions of this compound with various biological targets. These studies help in understanding how structural modifications can enhance efficacy and reduce toxicity .

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Indole Modifications
  • 1-Substituents: Trifluoromethylbenzyl vs. Morpholinomethyl: Derivatives like 1-(morpholinomethyl)-1H-indole-2,3-dione (CAS 338391-75-6) introduce a morpholine ring, enhancing solubility but reducing lipophilicity compared to the trifluoromethylbenzyl group .
3-Position Hydrazone Modifications
  • 4-Methoxyphenyl Hydrazone vs. Thiosemicarbazones: Thiosemicarbazone derivatives (e.g., 1H-indole-2,3-dione 3-thiosemicarbazone) replace the hydrazone’s phenyl group with a sulfur-containing thiosemicarbazide. This modification enhances metal-chelating properties, relevant for anticancer or antimicrobial activity . Chlorophenyl vs.
Lipophilicity and Solubility
  • The trifluoromethyl group increases lipophilicity (logP ~3–4 estimated), favoring blood-brain barrier penetration, whereas methoxyphenyl hydrazone introduces moderate polarity, balancing solubility .
  • In contrast, thiosemicarbazones (e.g., I-TSC in ) exhibit higher polarity due to sulfur and nitrogen atoms, improving aqueous solubility but reducing membrane permeability .
Isomerism and Conformation
  • Similar to (3E/3Z)-1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione thiosemicarbazones, the target compound’s hydrazone group may exhibit E/Z isomerism, influencing binding affinity and stability. NMR and X-ray studies in related compounds confirm Z-isomer dominance in crystalline forms .

Biological Activity

The compound 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a derivative of indole-2,3-dione, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C16H10F3N2O2
  • Molecular Weight : 305.25 g/mol
  • CAS Number : 79183-40-7

Antiviral Activity

Recent studies have indicated that derivatives of indole-2,3-dione exhibit significant antiviral properties. For instance, compounds similar to 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione have shown promising results against various viral targets. A study highlighted that certain derivatives demonstrated IC50 values as low as 0.20 μM against HIV-1 reverse transcriptase, suggesting a strong inhibitory effect on viral replication pathways .

Antitumor Activity

The antitumor potential of indole derivatives has been extensively researched. The compound has been evaluated for its ability to induce apoptosis in cancer cells. A study reported that related compounds triggered mitochondrial apoptosis pathways in cancer cell lines, leading to reduced cell viability . The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been assessed. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The hydrazone moiety is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antibacterial action .

Case Study 1: Antiviral Efficacy

In a controlled experiment, several derivatives of indole-2,3-dione were tested for their antiviral activity against the influenza virus. The compound exhibited a dose-dependent inhibition of viral replication with an IC50 value of approximately 5 μM. This suggests potential use in antiviral therapies .

Case Study 2: Antitumor Mechanism

A study involving human breast cancer cell lines demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased annexin V staining and decreased mitochondrial membrane potential. The results indicated that the compound could serve as a lead for developing new anticancer agents .

Research Findings

StudyFindings
IC50 values for antiviral activity around 0.20 μM against HIV-1 RT
Induction of apoptosis in cancer cells via mitochondrial pathways
Effective against both Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone], and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via a condensation reaction between 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione and 4-methoxyphenylhydrazine. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, DMF) are used to enhance hydrazone formation .
  • Catalysis : Acidic or basic conditions (e.g., acetic acid or pyridine) accelerate the reaction, monitored by TLC or HPLC .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product in high purity (>95%) .
    • Data Table :
Reaction ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventEthanol7897
CatalystAcetic acid8598
Temperature60°C, 12 hrs7296

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms hydrazone formation (δ 10–12 ppm for NH protons; δ 150–160 ppm for carbonyl groups) .
  • X-ray Diffraction : Resolves isomerism (e.g., 3E vs. 3Z isomers) and validates crystal packing .
  • IR : Detects C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
    • Contradiction Resolution : Discrepancies between theoretical (DFT) and experimental NMR shifts are addressed by solvent effects (e.g., DMSO vs. CDCl₃) .

Advanced Research Questions

Q. How can isomer formation (E/Z) during synthesis be controlled, and what impact does isomerism have on biological activity?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Prolonged reaction times favor thermodynamically stable isomers (e.g., 3Z), while rapid cooling traps kinetic products .
  • Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water) isolates isomers for individual bioactivity testing .
  • Biological Impact : 3Z isomers often show higher antimicrobial activity due to improved target binding .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s potential anticancer activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy groups) to assess electronic effects .
  • Docking Studies : Use AutoDock Vina to predict binding affinity with targets like topoisomerase II or acetylcholinesterase .
  • In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) correlate IC₅₀ values with structural features .

Q. How do solvent polarity and substituent effects influence the compound’s solvatochromic behavior?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λₘₐₓ shifts in solvents of varying polarity (e.g., hexane → DMSO). The trifluoromethyl group enhances hypsochromic shifts due to electron withdrawal .
  • DFT Calculations : Gaussian09 simulations correlate HOMO-LUMO gaps with experimental absorption spectra .

Data Contradiction and Validation

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can stability be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–60°C, monitoring degradation via LC-MS. Hydrolysis of the hydrazone bond is a common pathway .
  • Stabilizers : Co-formulation with antioxidants (e.g., BHT) or lyophilization improves shelf life .

Biological Activity Design

Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective effects of this compound?

  • Methodological Answer :

  • In Vitro : SH-SY5Y cells treated with Aβ₂₅–₃₅ or H₂O₂ to mimic oxidative stress; measure ROS levels via DCFH-DA assay .
  • In Vivo : Transgenic Alzheimer’s mice (e.g., APP/PS1) assess cognitive improvement via Morris water maze .

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